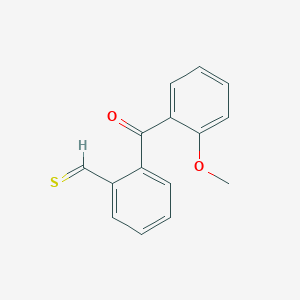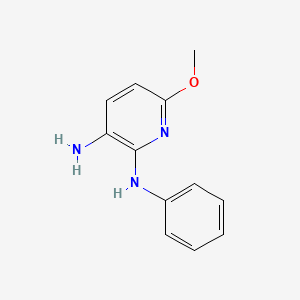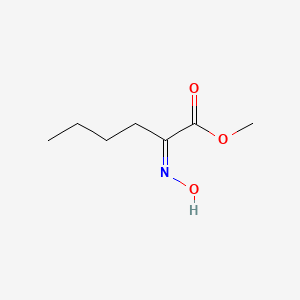![molecular formula C9H9N3O2 B13089776 3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13089776.png)
3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid is a heterocyclic compound with a pyrazine ring substituted with a carboxylic acid group and a methyl(prop-2-yn-1-yl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxylic acid group: This is usually done via carboxylation reactions, where a carboxyl group is introduced into the pyrazine ring.
Substitution with the methyl(prop-2-yn-1-yl)amino group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrazine ring with the methyl(prop-2-yn-1-yl)amino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, including its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the methyl(prop-2-yn-1-yl)amino group.
3-Aminopyrazine-2-carboxylic acid: Contains an amino group instead of the methyl(prop-2-yn-1-yl)amino group.
3-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
The presence of the methyl(prop-2-yn-1-yl)amino group in 3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid provides unique chemical properties and potential biological activities that distinguish it from similar compounds. This unique structure may confer specific reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
3-[methyl(prop-2-ynyl)amino]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-3-6-12(2)8-7(9(13)14)10-4-5-11-8/h1,4-5H,6H2,2H3,(H,13,14) |
Clé InChI |
IHKWCDQCYSPIDX-UHFFFAOYSA-N |
SMILES canonique |
CN(CC#C)C1=NC=CN=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


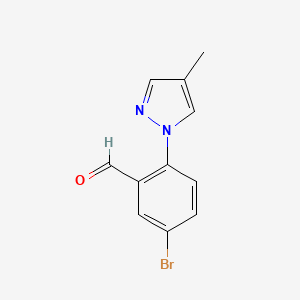
![(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate](/img/structure/B13089712.png)
![3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13089723.png)
![2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13089730.png)
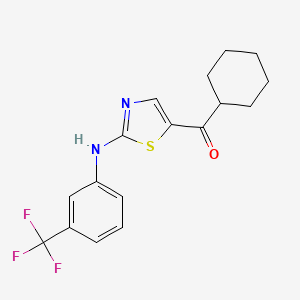



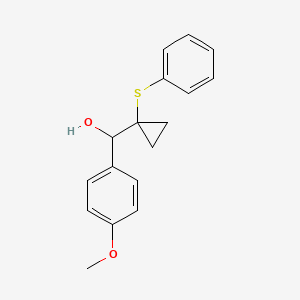
![N-benzylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13089770.png)
